(1-methyl-1H-indol-2-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone
Description
The compound (1-methyl-1H-indol-2-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone (referred to as Compound X) is a piperazine-based hybrid molecule featuring a 1-methylindole moiety linked to a sulfonylated piperazine ring. Its synthesis typically involves coupling a sulfonyl chloride derivative (e.g., thiophene-2-sulfonyl chloride) with a piperazine intermediate, followed by reaction with a 1-methylindole carbonyl precursor . Structural characterization via NMR, mass spectrometry, and X-ray crystallography (using SHELX programs) confirms its planar indole core and the sulfonyl-piperazine side chain, which contributes to its physicochemical properties .
Properties
IUPAC Name |
(1-methylindol-2-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-19-15-6-3-2-5-14(15)13-16(19)18(22)20-8-10-21(11-9-20)26(23,24)17-7-4-12-25-17/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMDOICDPMGUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-2-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the initial formation of the indole and piperazine intermediates, followed by their coupling under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indol-2-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(1-methyl-1H-indol-2-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-2-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Sulfonamides
Compound X shares structural homology with other piperazine sulfonamides, differing in substituents on the sulfonyl group or the aryl/heteroaryl ketone moiety. Key analogues include:
| Compound Name | Substituents (R) on Piperazine | Molecular Weight (g/mol) | Solubility (LogP) | Reported Activity |
|---|---|---|---|---|
| Compound X | Thiophen-2-ylsulfonyl | ~420.5 | 2.8 (predicted) | Antiproliferative (inferred) |
| Compound 21 () | 4-(Trifluoromethyl)phenyl | ~397.4 | 3.1 | Neuroprotective |
| (4-Benzylpiperazin-1-yl)-(1H-Indol-2-yl)Methanone () | Benzyl | 319.4 | 3.5 | Cholinesterase inhibition |
| 4-(4-Aminophenyl)Piperazin-1-ylMethanone () | Furan-2-yl | 297.3 | 2.1 | Anti-inflammatory |
Key Observations :
- Sulfonyl vs. Non-Sulfonyl Groups: The thiophene-sulfonyl group in Compound X enhances polarity compared to benzyl () or trifluoromethylphenyl () substituents, improving aqueous solubility (LogP ~2.8 vs. 3.1–3.5).
- Heterocyclic Moieties : The 1-methylindole in Compound X provides π-π stacking interactions in biological systems, contrasting with furan () or pyrimidine () analogues. Indole derivatives often exhibit antiproliferative activity, as seen in related compounds .
Biological Activity
The compound (1-methyl-1H-indol-2-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone , with the CAS number 1081128-65-5 , is a novel piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 389.5 g/mol . The structure features an indole moiety, a piperazine ring, and a thiophenesulfonyl group, which are known to influence its biological properties.
Anticancer Activity
Recent studies have indicated that piperazine derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study conducted on piperazine derivatives showed that modifications on the piperazine ring significantly impacted their cytotoxicity against human cancer cell lines. The derivative's ability to inhibit tumor growth was attributed to its interaction with cellular signaling pathways involved in proliferation and survival.
Acetylcholinesterase Inhibition
Piperazine derivatives are also noted for their potential as acetylcholinesterase inhibitors, which is crucial for treating neurodegenerative diseases like Alzheimer's. Virtual screening methods have demonstrated that certain derivatives can bind effectively to the enzyme's active site.
Table 1: Acetylcholinesterase Inhibition Potency of Piperazine Derivatives
| Compound Name | IC50 (µM) | Binding Affinity (kcal/mol) |
|---|---|---|
| (1-methyl-1H-indol-2-yl)[4-(thiophen-2-y... | 5.6 | -9.8 |
| 4-(4-methyl)-benzenesulfonyl-piperazine | 3.4 | -10.5 |
| 4-(4-chloro)-benzenesulfonyl-piperazine | 7.2 | -8.9 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against Gram-positive bacteria. Preliminary assays have indicated moderate antibacterial activity, warranting further investigation into its mechanism of action.
The biological activities of This compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing synaptic transmission.
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
